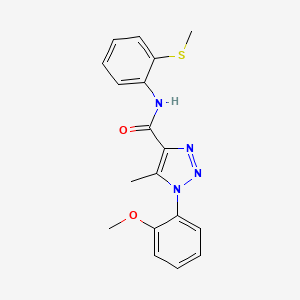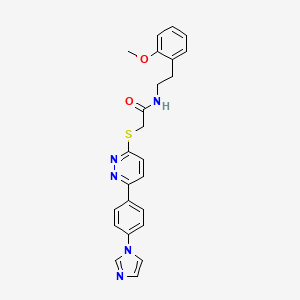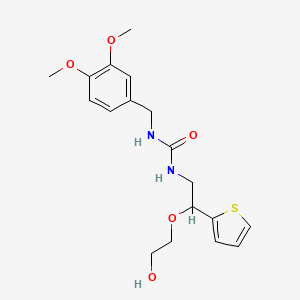
1-(2-Methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide, also known as MMT, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMT belongs to the class of triazole derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antifungal, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das Potenzial dieser Verbindung als Antitumormittel untersucht. Ihre einzigartige Struktur und Fähigkeit, mit biologischen Zielen zu interagieren, machen sie zu einem vielversprechenden Kandidaten für die Hemmung des Wachstums von Krebszellen. Studien haben ihre Auswirkungen auf bestimmte Krebsarten untersucht, wie z. B. Brust-, Lungen- und Darmkrebs .
- Das Triazolringsystem der Verbindung trägt zu ihrer entzündungshemmenden Aktivität bei. Sie kann entzündungsfördernde Signalwege durch Interaktion mit Enzymen oder Rezeptoren, die an der Entzündung beteiligt sind, modulieren. Forscher haben ihre Auswirkungen in Tiermodellen von Entzündungen und Autoimmunerkrankungen untersucht .
- Untersuchungen haben gezeigt, dass diese Verbindung antimikrobielle Eigenschaften aufweist. Sie wurde gegen Bakterien, Pilze und sogar gegen arzneimittelresistente Stämme getestet. Ihr Wirkmechanismus beinhaltet die Störung von mikrobiellen Membranen oder die Beeinträchtigung essentieller zellulärer Prozesse .
- Das Vorhandensein von Schwefelatomen im Molekül ermöglicht es ihm, Metallionen zu chelatieren. Forscher haben ihr Potenzial als Metallionenfänger oder -chelatbildner untersucht. Diese Eigenschaft könnte Anwendungen in der Umwelt sanierung oder als therapeutische Strategie bei Metalltoxizität haben .
- Aufgrund ihrer einzigartigen Struktur kann diese Verbindung als fluoreszierende Sonde oder als Bildgebungsmittel dienen. Forscher haben sie mit Fluorophoren markiert, um bestimmte zelluläre Komponenten zu visualisieren oder biologische Prozesse zu verfolgen. Ihre Verwendung in der Live-Zellbildgebung und Diagnostik ist ein spannender Forschungsbereich .
- Die Triazol-Einheit der Verbindung ist wertvoll in der Heterocyclensynthese. Medizinalchemiker haben sie als Baustein verwendet, um neuartige Verbindungen mit unterschiedlichen pharmakologischen Aktivitäten zu erzeugen. Durch Modifikation ihrer Substituenten können Forscher Analoga für die Arzneimittelentwicklung entwerfen .
Antitumoraktivität
Entzündungshemmende Eigenschaften
Antimicrobielle Wirkung
Metallionenchelatisierung
Molekülsonde und Bildgebungsmittel
Heterocyclensynthese und Arzneimittelentwicklung
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von 1-(2-Methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazol-4-carboxamid in verschiedenen wissenschaftlichen Kontexten. Weitere Forschung und Erkundung werden zweifellos weitere Anwendungen für diese faszinierende Verbindung aufdecken . Wenn Sie mehr Informationen zu einer bestimmten Anwendung wünschen, können Sie uns gerne fragen!
Wirkmechanismus
Target of Action
The primary targets of the compound “1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide” are currently unknown. The compound belongs to the class of triazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features
Mode of Action
Triazoles are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The presence of the methoxyphenyl, methylsulfanylphenyl, and triazole groups in the compound suggests that it could interact with its targets in a similar manner.
Biochemical Pathways
Without specific information about the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given that triazoles often interact with enzymes, it’s plausible that this compound could affect various metabolic or signaling pathways within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the general properties of triazoles, it could potentially exert its effects by inhibiting the activity of its target enzymes or modulating the function of its target receptors .
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-17(18(23)19-13-8-4-7-11-16(13)25-3)20-21-22(12)14-9-5-6-10-15(14)24-2/h4-11H,1-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUJATATPKEWPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2382140.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2382142.png)

![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)
![4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2382151.png)

![N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2382153.png)

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382159.png)
